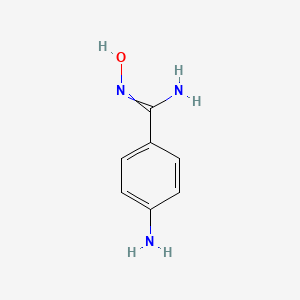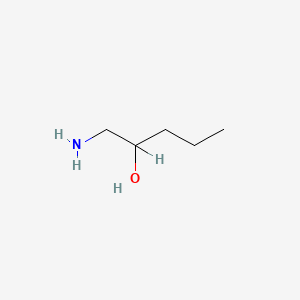
1-Aminopentan-2-ol
Descripción general
Descripción
1-Aminopentan-2-ol is an organic compound with the CAS Number: 5343-35-1 . It has a molecular weight of 103.16 . It is used as a solvent and as a raw material in the manufacture of a variety of other compounds, including dyes, emulsifiers, and pharmaceutical products .
Synthesis Analysis
The synthesis of 1-Aminopentan-2-ol involves oxidative lactamization of amino alcohols . This process has been catalyzed by Ru-complexes . The reaction generates only hydrogen as a side product, making it an atom-economical synthetic route .Molecular Structure Analysis
The molecular structure of 1-Aminopentan-2-ol is represented by the InChI code: 1S/C5H13NO/c1-2-3-5(7)4-6/h5,7H,2-4,6H2,1H3 . This indicates that the molecule consists of 5 carbon atoms, 13 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
1-Aminopentan-2-ol can undergo oxidation reactions. The oxidation of alcohols like 1-Aminopentan-2-ol is typically carried out using acidified sodium or potassium dichromate (VI) solution . This reaction is used to make aldehydes, ketones, and carboxylic acids .Physical And Chemical Properties Analysis
1-Aminopentan-2-ol is a liquid at room temperature . The compound’s density, melting point, boiling point, and other physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Aminomethyloxy Derivatives : 1-(Propylsulfanyl)pentan-2-ol, related to 1-Aminopentan-2-ol, was used to create 2-aminomethyloxy derivatives, which showed potential as antimicrobial additives in lubricating oils and as antiseptics against bacteria and fungi (Dzhafarov et al., 2010).
Biocatalytic Synthesis of Chiral Amino Alcohols : A study demonstrated a multidisciplinary approach to the biocatalytic synthesis of chiral aminodiols, like (2S,3S)-2-aminopentane-1,3-diol, which are important biochemicals and pharmaceutical intermediates. The process involved an engineered Escherichia coli transketolase and an ω-transaminase from Chromobacterium violaceum (Smith et al., 2010).
Deamination and Pharmacological Effects : Research on 2-Propyl-1-aminopentane, a branched aliphatic amine closely related to 1-Aminopentan-2-ol, showed its deamination by monoamine oxidase and its conversion to valproic acid, which has implications in pharmacology and neuroscience (Yu & Davis, 1991).
Catalyst-Controlled Chemoselectivity in Acylation : A study on 2-aminopentane-1,5-diol derivatives revealed that highly chemo- and regioselective acylation can be achieved through organocatalysis, highlighting the significance of molecular recognition in catalyst design (Yoshida et al., 2012).
Synthesis of Pentanol Isomers in Engineered Microorganisms : This research involved metabolic engineering of microbial strains for the production of pentanol isomers, including 1-pentanol and pentenol, which are useful as biofuels (Cann & Liao, 2009).
Neurotransmitter Reuptake Inhibition : An array of 2-aminopentanophenones was synthesized and evaluated for their ability to inhibit the reuptake of dopamine and norepinephrine, important for the development of medications for cocaine abuse (Meltzer et al., 2006).
Biofuel Production through Metabolic Engineering : The study describes the engineering of ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli for the anaerobic production of 2-methylpropan-1-ol (isobutanol), a leading candidate biofuel (Bastian et al., 2011).
Hydrophobic Interactions of Serine Proteases : The study synthesized compounds like 1,5 bis-dibenzyl-aminopentane for investigating the interactions with serine proteases, which has implications in understanding enzyme-substrate interactions (Verevka et al., 1991).
Safety and Hazards
Propiedades
IUPAC Name |
1-aminopentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-2-3-5(7)4-6/h5,7H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUPXAZUXDFLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275931, DTXSID501316108 | |
| Record name | 1-aminopentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-2-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminopentan-2-ol | |
CAS RN |
5343-35-1, 189769-47-9 | |
| Record name | 1-Amino-2-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5343-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanol, 1-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005343351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-pentanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-aminopentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-2-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminopentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





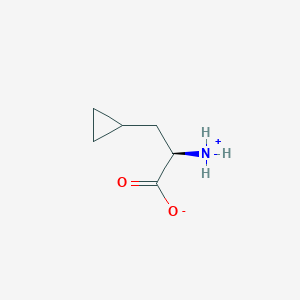


![2-[(3R)-3-azaniumylpyrrolidin-1-yl]acetate](/img/structure/B7721133.png)
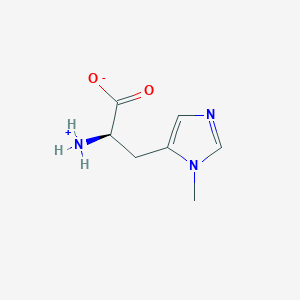
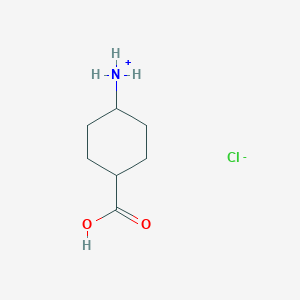

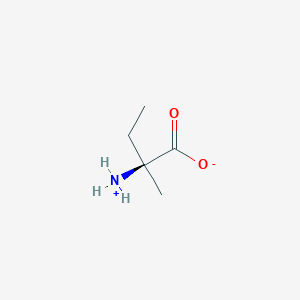
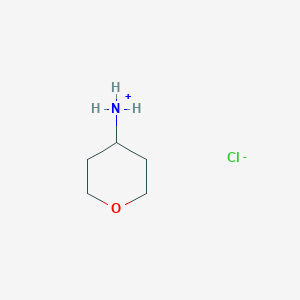
![(3S,4R)-4-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B7721192.png)

